Methyl tert-butylacetate

Descripción general

Descripción

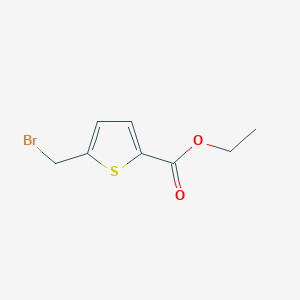

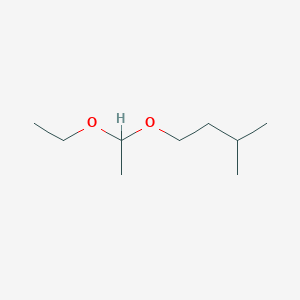

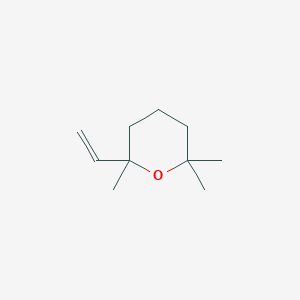

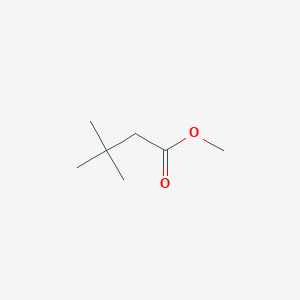

Methyl tert-butylacetate, also known as Methyl 3,3-dimethylbutanoate, is a chemical compound with the molecular formula C7H14O2 . It is used in various laboratory applications .

Synthesis Analysis

The synthesis of tert-butyl acetate, which is similar to Methyl tert-butylacetate, has been studied. It involves an eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites . The conversion of acetic acid strongly depended on the Brönsted acidity, while the selectivity of tert-butyl acetate was linearly correlated with the ratio of Brönsted and Lewis acid amounts .Molecular Structure Analysis

Methyl tert-butylacetate has a molecular weight of 130.18 g/mol . It contains a total of 22 bonds; 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 ester (aliphatic) .Chemical Reactions Analysis

The primary reaction path for Methyl tert-butylacetate is acid-catalyzed hydrolysis . The reaction orders for the concentration of H+ ranged from 0.57 to 0.83 (±0.05) from 200 to 450 °C, below the reaction order of 1.0 predicted by the proposed mechanism .Physical And Chemical Properties Analysis

Methyl tert-butylacetate has a molecular weight of 130.18 g/mol . It has a topological polar surface area of 26.3 Ų . It has a rotatable bond count of 3 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación

Application in Environmental Science

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

Methyl tert-butylacetate is used extensively as a gasoline additive, which has led to environmental pollution globally due to its high solubility and recalcitrance . The development of technology for methyl tert-butyl ether removal has become a priority .

Detailed Description of the Methods of Application or Experimental Procedures

The mechanism and application of adsorption and oxidation combined process are used to remove methyl tert-butyl ether . Materials commonly used in the combined process include zeolite and activated carbon . Various conditions affecting the removal efficiency, such as temperature, pH, coexisting anions, are analyzed .

Thorough Summary of the Results or Outcomes Obtained

The integration of adsorption and oxidation processes is promising for efficient degradation of methyl tert-butyl ether .

Application in Chemical Synthesis

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

Methyl tert-butylacetate is used in the synthesis of tert-butyl acetate via an eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites .

Detailed Description of the Methods of Application or Experimental Procedures

The dual-modified SBA-15 materials with Al ions inserting in the framework and -SO3H groups grafting on the pore wall were prepared via a co-condensation method . The catalytic performance of these catalysts in the additive reaction of acetic acid with isobutene was studied .

Thorough Summary of the Results or Outcomes Obtained

The conversion of acetic acid could reach 72% with the selectivity of tert-butyl acetate (TBAC) as high as 97% over a specific catalyst with balanced Brönsted and Lewis acid under the optimal conditions . The dual-modified catalyst can be recycled and regenerate with good stability .

Application in Industrial Cleaning and Surface Treatment

Specific Scientific Field

Industrial Cleaning and Surface Treatment

Comprehensive and Detailed Summary of the Application

Methyl tert-butylacetate is an oxygenated solvent used alone or in blends for coatings, industrial cleaning, and surface treatment . It is used due to its effective solvent properties, which can help in removing dirt, grease, and other contaminants from various surfaces .

Detailed Description of the Methods of Application or Experimental Procedures

The specific methods of application can vary depending on the specific cleaning or surface treatment task. However, it generally involves applying the Methyl tert-butylacetate solvent to the surface, allowing it to dissolve the contaminants, and then removing the solvent along with the dissolved contaminants .

Thorough Summary of the Results or Outcomes Obtained

The use of Methyl tert-butylacetate in industrial cleaning and surface treatment can result in cleaner and better-prepared surfaces, which can improve the performance and lifespan of the treated materials .

Application in the Manufacture of Pharmaceuticals and Synthetic Flavorings

Specific Scientific Field

Pharmaceutical and Flavoring Synthesis

Comprehensive and Detailed Summary of the Application

Methyl tert-butylacetate is used as an intermediate in the manufacture of pharmaceuticals and synthetic flavorings . It can participate in various chemical reactions to form different compounds, which can be used in the creation of various pharmaceuticals and flavorings .

Detailed Description of the Methods of Application or Experimental Procedures

The specific methods of application can vary widely depending on the specific pharmaceutical or flavoring being synthesized. However, it generally involves using Methyl tert-butylacetate as a reactant in a chemical reaction to form a desired compound .

Thorough Summary of the Results or Outcomes Obtained

The use of Methyl tert-butylacetate in the synthesis of pharmaceuticals and flavorings can result in the production of a wide range of useful compounds, contributing to the development of new drugs and flavorings .

Application in Reducing Ground-Level Ozone Formation

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

Methyl tert-butylacetate is an emerging solvent for various products such as coatings, industrial detergents, and surface treating agents . As a unique non-hazardous air pollutant (HAP), volatile organic compounds (VOC)-exempt organic solvent with negligible photochemical reactivity, its application has resulted in an estimated reduction of more than 400 million pounds of ground-level ozone being formed from solvent emissions in the United States and Canada .

Detailed Description of the Methods of Application or Experimental Procedures

The application of Methyl tert-butylacetate in this context involves its use as a solvent in various industrial processes. Its unique properties allow it to replace other solvents that contribute to the formation of ground-level ozone .

Thorough Summary of the Results or Outcomes Obtained

The use of Methyl tert-butylacetate as a solvent has contributed to a significant reduction in the formation of ground-level ozone, a harmful air pollutant .

Application in Biocatalytic Processes

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

Methyl tert-butylacetate is used in biocatalytic processes . Its simple hydrocarbon moiety is used in chemical transformations, and it has implications in biosynthetic and biodegradation pathways .

Detailed Description of the Methods of Application or Experimental Procedures

The specific methods of application can vary widely depending on the specific biocatalytic process. However, it generally involves using Methyl tert-butylacetate as a reactant in a biological reaction to form a desired compound .

Thorough Summary of the Results or Outcomes Obtained

The use of Methyl tert-butylacetate in biocatalytic processes can result in the production of a wide range of useful compounds, contributing to the development of new biosynthetic and biodegradation pathways .

Safety And Hazards

Methyl tert-butylacetate is flammable and its vapors may form explosive mixtures with air . It should be stored in a well-ventilated place and kept cool . It should be kept away from heat/sparks/open flames/hot surfaces . Protective gloves and eye protection should be worn when handling this chemical .

Propiedades

IUPAC Name |

methyl 3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-7(2,3)5-6(8)9-4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBOTVWRXLQVMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145199 | |

| Record name | Methyl 3,3-dimethylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl tert-butylacetate | |

CAS RN |

10250-48-3 | |

| Record name | Butanoic acid, 3,3-dimethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10250-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,3-dimethylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010250483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,3-dimethylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,3-dimethylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.